8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of 8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One of the synthetic routes includes the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with 2-chloromethyl-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine under basic conditions . The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .
Scientific Research Applications
8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as a CDK2 inhibitor, which is relevant in cancer research.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of CDK2. CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the arrest of cell division, which is beneficial in the treatment of cancer. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for its activity . This binding disrupts the cell cycle and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar structure but different substituents.
Triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may have different pharmacokinetic properties.
The uniqueness of 8-methyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-9-phenylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substituents, which confer distinct biological activity and selectivity for CDK2 .
Properties
Molecular Formula |
C20H15F3N6S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
11-methyl-4-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15F3N6S/c1-11-8-14(20(21,22)23)26-28(11)9-15-25-18-17-16(13-6-4-3-5-7-13)12(2)30-19(17)24-10-29(18)27-15/h3-8,10H,9H2,1-2H3 |
InChI Key |
YATRCOACMMTKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN3C=NC4=C(C3=N2)C(=C(S4)C)C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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